

# Application Notes and Protocols: 5MPN in Combination Chemotherapy

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## Compound of Interest

Compound Name: 5MPN

Cat. No.: B11934678

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## Introduction

5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate (**5MPN**) is a first-in-class, selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4).[1][2] PFKFB4 is a key regulatory enzyme in glycolysis, synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of the glycolytic pathway.[2] Many cancer cells exhibit elevated glucose uptake and glycolysis, a phenomenon known as the Warburg effect. By inhibiting PFKFB4, **5MPN** reduces F2,6BP levels, thereby suppressing glycolysis, decreasing ATP production, and ultimately inhibiting cancer cell proliferation.[1] This unique mechanism of targeting tumor metabolism makes **5MPN** a promising candidate for combination therapies, aiming to enhance the efficacy of conventional chemotherapy agents and overcome drug resistance.

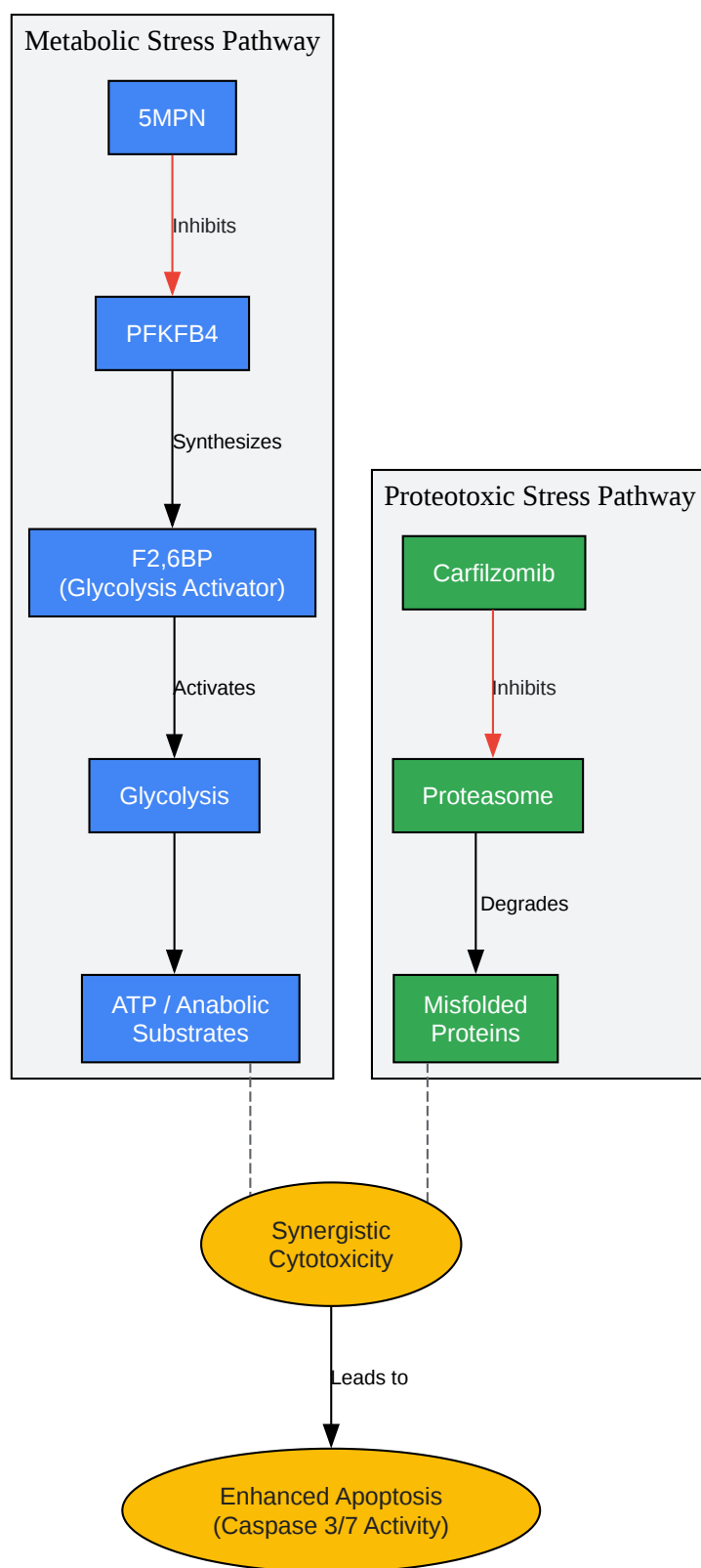
These application notes provide protocols and data for researchers exploring the synergistic potential of **5MPN** with other cytotoxic agents.

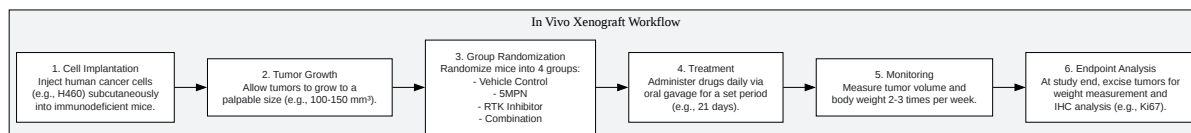
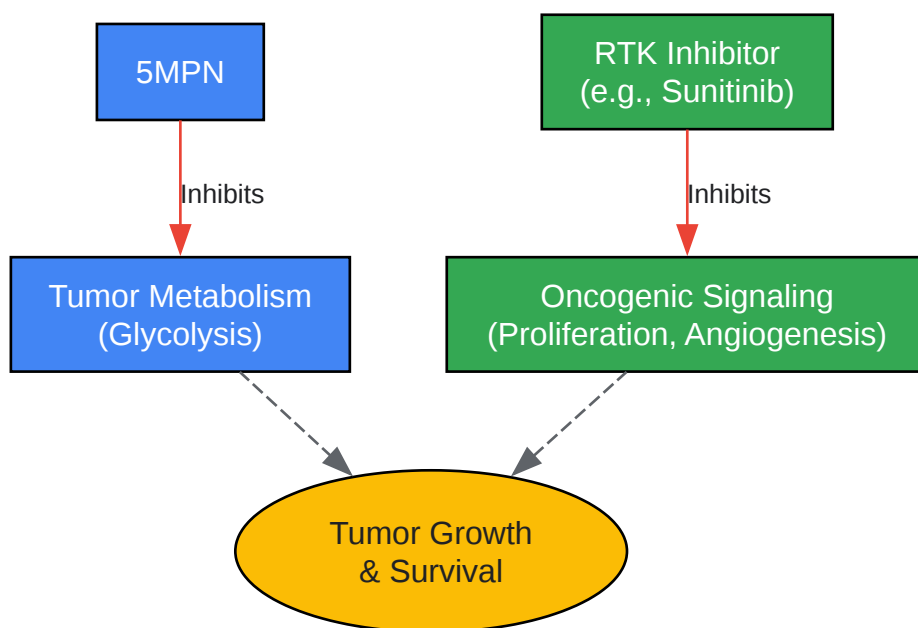
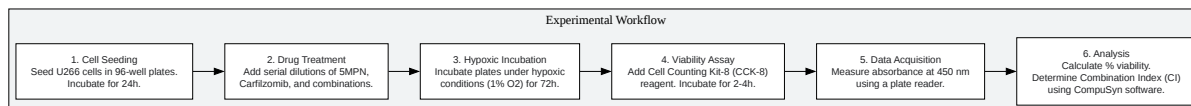
## Application Note 1: Synergistic Cytotoxicity of 5MPN with Proteasome Inhibitors in Multiple Myeloma

### Principle and Rationale

Under hypoxic conditions, often found in the bone marrow niche of multiple myeloma, cancer cells rely heavily on glycolysis for survival. **5MPN**, by inhibiting the PFKFB4 enzyme, disrupts

this metabolic adaptation. Proteasome inhibitors, such as carfilzomib, induce cell death by causing an accumulation of misfolded proteins, leading to proteotoxic stress. The combination of metabolic stress (from **5MPN**) and proteotoxic stress (from carfilzomib) has been shown to be synergistically cytotoxic to multiple myeloma cells, even in bortezomib-resistant cell lines.[3] This dual-pronged attack enhances the induction of apoptosis, as measured by increased caspase activity.[3]





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## References

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